molecular formula C8H14N2O4 B13790106 (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one

(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one

Cat. No.: B13790106
M. Wt: 202.21 g/mol
InChI Key: BLLXIUDADQROCE-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one: is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one lies in its specific stereochemistry and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C8H14N2O4/c1-8(2)13-5-4(11)3-10(9)7(12)6(5)14-8/h4-6,11H,3,9H2,1-2H3/t4-,5+,6+/m1/s1

InChI Key

BLLXIUDADQROCE-SRQIZXRXSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](CN(C(=O)[C@H]2O1)N)O)C

Canonical SMILES

CC1(OC2C(CN(C(=O)C2O1)N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.